![molecular formula C13H10IN3 B15357839 3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and the 2-methylpyridin-4-yl group in the structure can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-4-pyridinecarboxaldehyde and 2-aminopyridine.
Formation of Imidazo[1,2-a]pyridine Core: The initial step involves the condensation of 2-methyl-4-pyridinecarboxaldehyde with 2-aminopyridine in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core.
Iodination: The iodination of the imidazo[1,2-a]pyridine core is achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Biaryl or alkyne-substituted imidazo[1,2-a]pyridines.
科学的研究の応用
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.
作用機序
The mechanism of action of 3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 2-methylpyridin-4-yl group can enhance binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the iodine and 2-methylpyridin-4-yl substituents.
3-Bromo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine: A similar compound with a bromine atom instead of iodine.
7-(2-Methylpyridin-4-yl)imidazo[1,2-a]pyridine: The compound without the halogen substituent.
Uniqueness
3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological properties. The iodine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the 2-methylpyridin-4-yl group can enhance the compound’s binding affinity towards biological targets, making it a valuable scaffold in medicinal chemistry.
特性
分子式 |
C13H10IN3 |
|---|---|
分子量 |
335.14 g/mol |
IUPAC名 |
3-iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H10IN3/c1-9-6-10(2-4-15-9)11-3-5-17-12(14)8-16-13(17)7-11/h2-8H,1H3 |
InChIキー |
DYTDSRGZPVKXEP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



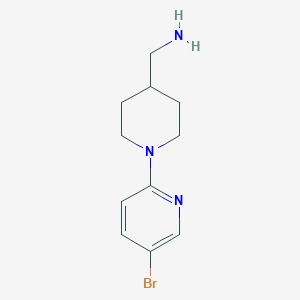
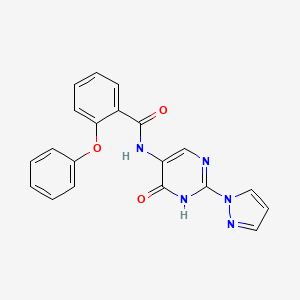

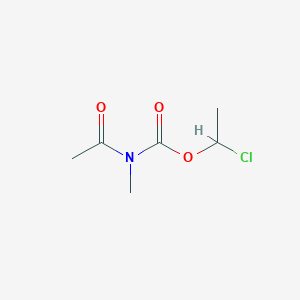
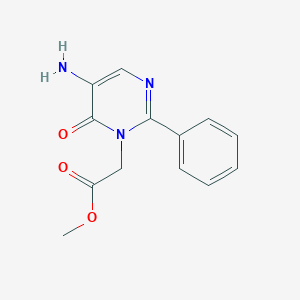
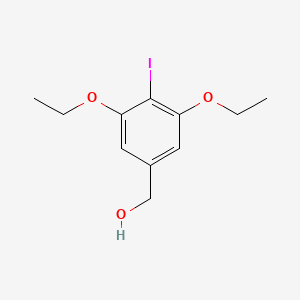

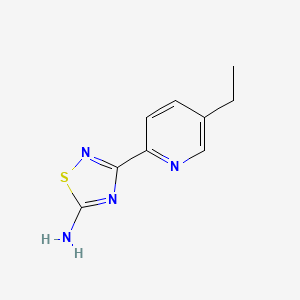
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
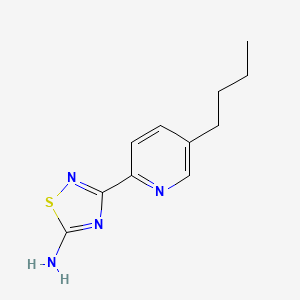
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
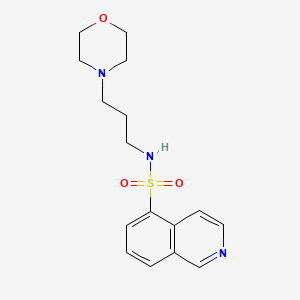
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
